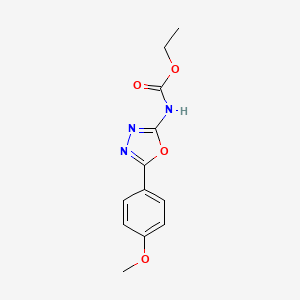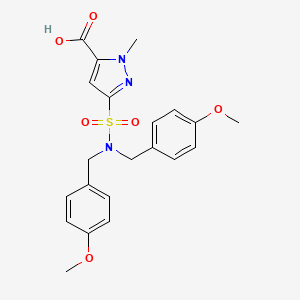
Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an amino group, a hydroxyethyl group, and a pyrimidinyl group attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of aniline derivatives.
Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzenesulfonamide with a pyrimidine derivative under basic conditions.
Attachment of the Hydroxyethyl Group: The final step is the alkylation of the amino group with an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Industrial Applications: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfanilamide: Both compounds have a sulfonamide core, but the former has additional functional groups that enhance its activity.
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfadiazine: Sulfadiazine has a similar pyrimidinyl group but lacks the hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.
Propiedades
Número CAS |
169263-66-5 |
|---|---|
Fórmula molecular |
C12H14N4O3S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
4-amino-N-(2-hydroxyethyl)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c13-10-2-4-11(5-3-10)20(18,19)16(8-9-17)12-14-6-1-7-15-12/h1-7,17H,8-9,13H2 |
Clave InChI |
NDKYRWMZAIRLKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

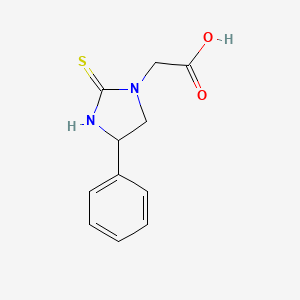
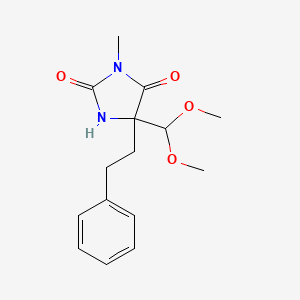
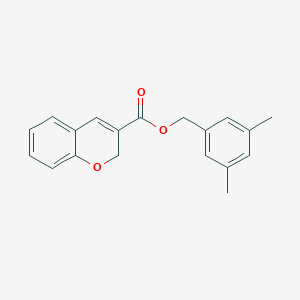
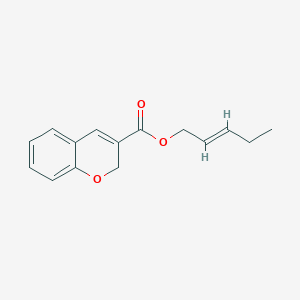
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)
![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
